3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) is a complex organic compound characterized by its multiple ethoxy groups and a sulfonate ester functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyethoxylated alcohol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted ethoxy derivatives and 4-methylbenzenesulfonic acid.
Hydrolysis: The major products are the corresponding alcohol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates through nucleophilic substitution reactions. The sulfonate ester group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)
- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)
Uniqueness
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) lies in its multiple ethoxy groups, which provide flexibility and solubility in various solvents. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXHPCBPDNLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330329 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42749-27-9 | |
Record name | NSC244991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaethylene Glycol Di-p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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